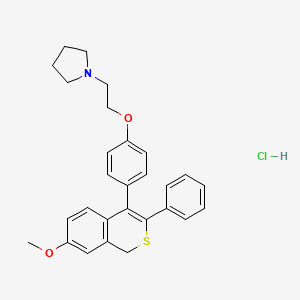
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride is a chemical compound with the molecular formula C28H29NO2S.ClH and a molecular weight of 480.06 . This compound is known for its complex structure, which includes a pyrrolidine ring, a benzothiopyran moiety, and a phenoxyethyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine, 1-(2-(4-(7-methoxy-3-phenyl-1H-2-benzothiopyran-4-yl)phenoxy)ethyl)-, hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents and overall structure.
Benzothiopyran derivatives: These compounds share the benzothiopyran core but have different functional groups attached.
Phenoxyethyl derivatives: These compounds share the phenoxyethyl group but differ in their core structures.
The uniqueness of this compound lies in its combination of these structural elements, which imparts specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
36266-77-0 |
|---|---|
Molekularformel |
C28H30ClNO2S |
Molekulargewicht |
480.1 g/mol |
IUPAC-Name |
1-[2-[4-(7-methoxy-3-phenyl-1H-isothiochromen-4-yl)phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C28H29NO2S.ClH/c1-30-25-13-14-26-23(19-25)20-32-28(22-7-3-2-4-8-22)27(26)21-9-11-24(12-10-21)31-18-17-29-15-5-6-16-29;/h2-4,7-14,19H,5-6,15-18,20H2,1H3;1H |
InChI-Schlüssel |
UOOZDEQMFHXJGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(SC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


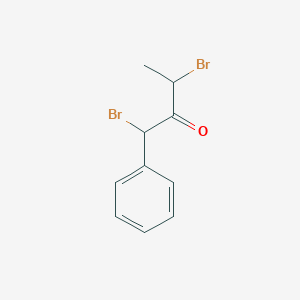


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
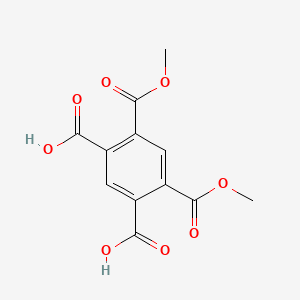
![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
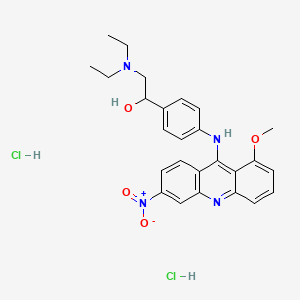
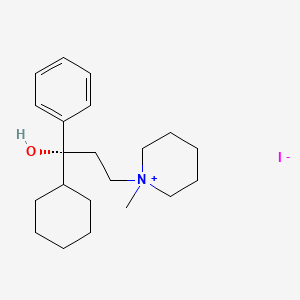
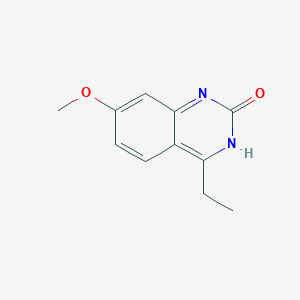
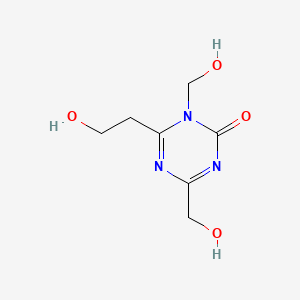
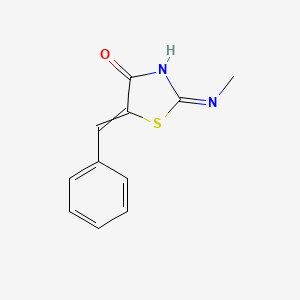
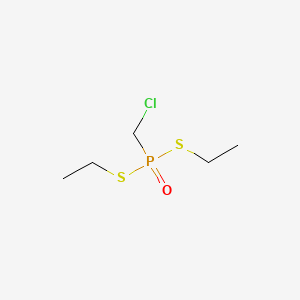
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
